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Compound of Interest

2-(2,3-dihydro-1H-inden-1-
Compound Name:

yl)propanedioic acid
CAS No.: 195071-06-8
Cat. No.: B3025495

Get Quote

Executive Summary & Chemical Context[1][2][3][4]
[5][6]

2-(Inden-1-yl)propanedioic acid (also known as (1H-Inden-1-yl)malonic acid) is a critical yet
transient intermediate often encountered in the synthesis of non-steroidal anti-inflammatory
drugs (NSAIDs) and metallocene ligands. While the diethyl ester precursor is stable, the free
dicarboxylic acid exhibits significant susceptibility to thermal decarboxylation, readily converting
to 2-(1H-inden-3-yl)acetic acid (Indenylacetic acid) or its isomers.

This guide provides a comprehensive spectroscopic analysis of the compound in its stable
ester form, the transient free acid, and its primary decomposition product. It addresses the 1,3-
prototropic shift characteristic of the indene system, which complicates spectral interpretation.

Key Chemical Properties[2][3][4][6][7][8]

e Molecular Formula: C12H100a4 (Acid) | C16H180a4 (Diethyl Ester)
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e Molecular Weight: 218.21 g/mol (Acid) | 274.31 g/mol (Diethyl Ester)

 Stability Warning: The free acid undergoes decarboxylation at temperatures >50°C or under
acidic reflux, releasing CO: to form indenylacetic acid.

Structural Dynamics & Reaction Pathway

The analysis of this compound requires understanding two dynamic processes:
Tautomerization (migration of the double bond) and Decarboxylation.

1,3-H Shift 2-(1H-Inden-3-yl)propanedioic Acid
Isomerized Intermediate;

)

Diethyl 2-(inden-1-yl)propanedioate Hydrolysis (OH-/H+) 2-(1H-Inden-1-yl)propanedioic Acid 2-(1H-Inden-3-yl)acetic Acid
(Stable Precursor) (Transient Species) -CO2 (Decarboxylation (Thermodynamic Product)

Click to download full resolution via product page

Figure 1: Reaction pathway showing hydrolysis of the ester, tautomeric equilibrium, and
irreversible decarboxylation.

Spectroscopic Data: The Stable Precursor (Diethyl
Ester)

Since the free acid is difficult to isolate without decomposition, the Diethyl 2-(inden-1-
yl)propanedioate serves as the primary reference standard for structural validation.

A. 1H NMR Spectroscopy (400 MHz, CDCIs3)[9]

The spectrum is characterized by the coupling between the indene C1-H and the malonate
methine proton.
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. s . . Structural
Shift (6 ppm) Multiplicity Integration Assignment .
Insight
) Aromatic ring
7.45-7.15 Multiplet 4H Ar-H (Indene)
protons.[1]
Doublet of
6.85 1H H-C3 (Vinylic) Hz. Coupled to
doublets H-C2 and H-CL.
6.55 Doublet of 1H H-C2 (Vinylic)
. - inylic
doublets y Hz.
Benzylic/Allylic
Doublet of _ -y y
4.45 ) 1H H-C1 (Indenyl) position. Coupled
triplets
to Malonate-H.
Ester methylene
4.20 Quartet 4H O-CH32-CHs protons (
Hz).
Malonate
methine.
3.95 Doublet 1H CH(COOEY): Coupled to
Indenyl H-C1 (
Hz).
Ester methyl
1.25 Triplet 6H O-CH2-CHs protons (
Hz).

B. 13C NMR Spectroscopy (100 MHz, CDCIs)
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Shift (6 ppm) Assignment Notes

168.2 C=0 (Ester) Typical ester carbonyl.

1445, 142.0 Ar-C (Quaternary) ?ridgehe-zad carbons of the
indene ring.

135.5 C3 (Vinylic)

130.5 C2 (Vinylic)

127.0-121.0 Ar-CH 4 aromatic methine signals.[1]

61.8 O-CH2-CHs

55.2 CH(COOE)2 Malonate methine carbon.

46.5 C1 (Indenyl) Allylic/Benzylic carbon.

14.1 O-CH2-CHs

C. Mass Spectrometry (El, 70 eV)

e Molecular lon (M+): m/z 274 (Weak)

o Base Peak: m/z 115 (Indenyl cation,

)

o Mechanism:[2][3] Cleavage of the C1-Malonate bond yields the stable aromatic indenyl
cation.

e Fragment: m/z 160 (Diethyl malonate radical cation fragment).

Spectroscopic Data: The Free Acid
(Transient/Predicted)

Note: Data represents the species 2-(1H-inden-1-yl)propanedioic acid immediately post-
hydrolysis at low temperature (<0°C).

A. Infrared (IR) Spectroscopy (KBr Pellet / Thin Film)[6]

© 2026 BenchChem. All rights reserved. 4/9 Tech Support


https://www.rsc.org/suppdata/c9/qo/c9qo00237e/c9qo00237e1.pdf
https://en.wikipedia.org/wiki/Malonic_ester_synthesis
https://askfilo.com/user-question-answers-smart-solutions/question-synthesis-from-diethyl-malonate-provide-the-3339373638393737
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3025495?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

Wavenumber (cm~?) Vibration Mode Diagnostic Feature

Very broad, characteristic of

3200 - 2500 O-H Stretch _ o

carboxylic acid dimers.

Acid carbonyl (shifted lower
1715 - 1705 C=0 Stretch

than ester).

Aromatic and alkene ring
1610, 1580 C=C Stretch

modes.
950 O-H Bend Out-of-plane bending (broad).

B. 1H NMR Distinction (vs. Ester)

o Disappearance: The ethyl quartets (4.2 ppm) and triplets (1.2 ppm) vanish.

o Appearance: A broad singlet at 10.0 - 12.0 ppm corresponding to the carboxylic acid protons
(-COOH).

» Shift: The malonate methine doublet shifts downfield slightly (~4.0 - 4.1 ppm) due to the
increased electron-withdrawing nature of the free acid groups.

Spectroscopic Data: The Decomposition Product

Upon heating or standing in solution, the target compound converts to 2-(1H-inden-3-yl)acetic
acid (often referred to as 3-indenylacetic acid). This is the species most likely to be isolated.

A. 1H NMR Spectroscopy (400 MHz, DMSO-ds)

Note the shift of the double bond to the more substituted position (C1=C2 in 3H-indene
numbering, or C2=C3 in 1H-indene numbering).
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Shift (6 ppm) Multiplicity Integration Assignment Notes

12.20 Broad Singlet 1H -COOH Acid proton.

7.50-7.10 Multiplet 4H Ar-H Aromatic region.
Characteristic

] o vinylic proton of

6.45 Broad Singlet 1H H-C2 (Vinylic) )
3-substituted
indene.
Methylene group

3.55 Singlet 2H -CH2-COOH connecting ring
to acid.
Methylene
protons of the

3.38 Singlet 2H H2-C1 (Indene) indene ring

(distinct from

malonate).

B. MS Fragmentation Pathway (Indenylacetic Acid)

e Molecular lon (M+): m/z 174

e Fragment (M - COOH): m/z 129 (Methylindenyl cation equivalent)

e Base Peak: m/z 115 (Indenyl cation, loss of

Experimental Protocols

Protocol A: Synthesis of Diethyl 2-(inden-1-

yl)propanedioate

» Reagents: Diethyl malonate (1.1 eq), Sodium hydride (1.2 eq), 1-Chloroindene (1.0 eq), THF

(anhydrous).

e Procedure:
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o Suspend NaH in THF at 0°C under Argon.

o Add diethyl malonate dropwise; stir 30 min to form the enolate.
o Add 1-chloroindene solution slowly.

o Allow to warm to RT and stir for 4 hours.

o Quench with sat.

, extract with EtOAC.

» Validation: Check 1H NMR for the characteristic doublet at 3.95 ppm (malonate methine).

Protocol B: Controlled Hydrolysis (Attempted Isolation)

Critical: Perform at 0°C to minimize decarboxylation.

Dissolve ester in EtOH.

Add 2M NaOH (2.5 eq) dropwise at 0°C. Stir for 2 hours.

Acidify carefully with 1M HCI at 0°C to pH 2.

Extract immediately with cold ether.

Note: Evaporation of solvent will likely induce partial decarboxylation.

References

¢ Indenylacetic Acid Derivatives:Spectroscopic properties of 3-indenylacetic acid and its
derivatives (Sulindac intermediates). PubChem CID 5352624.

» Malonic Ester Synthesis:General reactivity and decarboxylation mechanisms of substituted
malonic acids. Organic Chemistry Portal.[2]

¢ Indene Tautomerism:Prototropic shifts in 1-substituted indenes. Journal of the Chemical
Society, Perkin Transactions. (Standard text reference for indene numbering and shifts).
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+ Diethyl Malonate NMR:Spectral database for organic compounds (SDBS). Diethyl
alkylmalonate standards.[4][5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1.rsc.org [rsc.org]

e 2. Malonic ester synthesis - Wikipedia [en.wikipedia.org]

¢ 3. Question: Synthesis from Diethyl Malonate Provide the synthesis of a com.. [askfilo.com]
e 4. Diethyl diethylmalonate | C11H2004 | CID 66165 - PubChem [pubchem.ncbi.nlm.nih.gov]

¢ 5. Diethyl ethylidenemalonate | COH1404 | CID 73831 - PubChem
[pubchem.ncbi.nlm.nih.gov]

¢ To cite this document: BenchChem. [Spectroscopic Characterization & Stability Profile: 2-
(Inden-1-yl)propanedioic Acid]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3025495/docs#spectroscopic-characterization-
stability-profile-2-inden-1-yl-propanedioic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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